molecular formula C21H20ClN3O3S B2449631 N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide CAS No. 721416-43-9

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B2449631
CAS No.: 721416-43-9
M. Wt: 429.92
InChI Key: BEPRMYMHARNHCD-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-chloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c22-19-10-12-20(13-11-19)29(27,28)25(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(26)24-23/h1-13H,14-15,23H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPRMYMHARNHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)NN)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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